molecular formula C8H17NO2 B2747047 2-Ethoxy-2-(oxolan-3-YL)ethan-1-amine CAS No. 1491754-43-8

2-Ethoxy-2-(oxolan-3-YL)ethan-1-amine

Cat. No.: B2747047
CAS No.: 1491754-43-8
M. Wt: 159.229
InChI Key: JEPGFASBPVKYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-2-(oxolan-3-YL)ethan-1-amine is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.229. The purity is usually 95%.
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Scientific Research Applications

Reaction with Carbonyl Compounds

The reactivity of 2-ethoxy-2-(oxolan-3-YL)ethan-1-amine and related compounds has been explored in various synthetic contexts, offering pathways to synthesize complex molecular architectures. For instance, the reaction of 2-ethoxy-1,3-dithiolane with carbonyl compounds like aldehydes and ketones, catalyzed by HgCl2, facilitates the synthesis of 2-substituted and 2,2-disubstituted 1,3-dithiolanes. This method presents an alternative to acid-catalyzed reactions of carbonyl compounds with 1,2-ethanedithiol, highlighting the versatility of ethoxy-based reagents in organic synthesis (Jo, Tanimoto, Oida, & Okano, 1981).

Photosensitized Oxyimination of Alkenes

The synthesis of 1,2-aminoalcohols, crucial components in pharmaceuticals and natural products, benefits from methodologies utilizing this compound derivatives. A notable approach is the metal-free photosensitization strategy that introduces amine and alcohol functionalities into alkenes in a single step. This technique, leveraging oxime carbonate as a bifunctional reagent, showcases the compound's utility in crafting functionally rich molecules under mild conditions, thereby supporting its application in synthetic and medicinal chemistry (Patra, Das, Daniliuc, & Glorius, 2021).

Ethylene Oligomerization Catalysts

Research on this compound derivatives extends into the realm of catalysis, particularly in ethylene oligomerization. Nickel(II) complexes chelated by related (amino)pyridine ligands have demonstrated efficacy as catalysts, producing ethylene dimers and higher oligomers. These findings not only highlight the compound's role in facilitating important industrial processes but also underscore its potential for further exploration in catalytic applications (Nyamato, Ojwach, & Akerman, 2016).

Synthesis of Chiral 1,3-Oxazinan-2-ones

The synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, utilizing reactions with primary amines, illustrates another application of this compound derivatives. This method provides a new route to valuable intermediates for pharmaceutical compound synthesis, emphasizing the compound's utility in producing chiral molecules essential for drug development (Ella-Menye, Sharma, & Wang, 2005).

Properties

IUPAC Name

2-ethoxy-2-(oxolan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPGFASBPVKYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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